molecular formula C23H19NO2 B14656700 2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 42171-92-6

2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14656700
CAS No.: 42171-92-6
M. Wt: 341.4 g/mol
InChI Key: KFKDBIZMFLLWNI-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound with a unique structure that includes a pyrrole ring substituted with hydroxy, methyl, and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one can be achieved through a base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions . This method involves the use of a base catalyst to facilitate the cyclization process, resulting in the formation of the desired pyrrole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-methyl-2,4,5-triphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can offer different reactivity and functionality compared to its analogs.

Properties

CAS No.

42171-92-6

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

2-hydroxy-1-methyl-2,4,5-triphenylpyrrol-3-one

InChI

InChI=1S/C23H19NO2/c1-24-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22(25)23(24,26)19-15-9-4-10-16-19/h2-16,26H,1H3

InChI Key

KFKDBIZMFLLWNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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